Comparative Degradation Potency: RC32 vs. 22-SLF vs. dFKBP-1 in Cellular Assays
FKBP12 PROTAC RC32 demonstrates sub-nanomolar degradation potency with a DC50 of approximately 0.3 nM in Jurkat cells following 12-hour treatment [1]. In head-to-head comparison, this represents approximately 1,667-fold greater potency than the FBXO22-dependent degrader 22-SLF, which exhibits a DC50 of 0.5 µM (500 nM) for FKBP12 degradation [2]. Compared to the alternative Cereblon-recruiting PROTAC dFKBP-1, which achieves 50% FKBP12 reduction at approximately 10 nM in MV4;11 cells , RC32 is approximately 33-fold more potent in terms of concentration required for equivalent degradation. Notably, RC32 achieves near-complete FKBP12 depletion at 100 nM across multiple cell lines including Jurkat, Hep3B (DC50 0.9 nM), and HuH7 (DC50 0.4 nM) .
| Evidence Dimension | FKBP12 degradation potency (DC50 concentration) |
|---|---|
| Target Compound Data | DC50 ≈ 0.3 nM (Jurkat cells); 0.9 nM (Hep3B); 0.4 nM (HuH7); all at 12 h treatment |
| Comparator Or Baseline | 22-SLF: DC50 = 0.5 µM (500 nM); dFKBP-1: ≈10 nM for 50% reduction in MV4;11 cells |
| Quantified Difference | RC32 is ~1,667-fold more potent than 22-SLF; ~33-fold more potent than dFKBP-1 (estimated from 50% reduction concentration) |
| Conditions | Western blot analysis; 12-hour treatment duration; Jurkat, Hep3B, HuH7 cell lines |
Why This Matters
Sub-nanomolar potency enables lower compound consumption in cellular assays, reducing both procurement costs per experiment and potential off-target effects at higher concentrations.
- [1] Sun Y, Zhao X, Yao X, et al. A chemical approach for global protein knockdown from mice to non-human primates. Cell Discov. 2019;5:10. Fig. 1f: DC50 measurement in Jurkat cells. View Source
- [2] MedChemExpress. 22-SLF (HY-163820) Product Datasheet. DC50 = 0.5 µM for FKBP12 degradation. View Source
